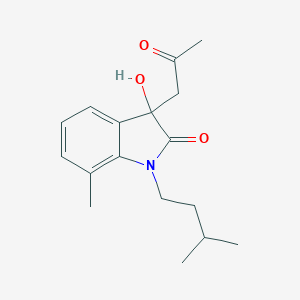

![molecular formula C18H21N3O3 B368589 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide CAS No. 920118-64-5](/img/structure/B368589.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .

Synthesis Analysis

The synthesis of Bilastine involves the alkylation of the benzimidazole nitrogen with 2-chloroethyl ethyl ether followed by unmasking of the oxazoline moiety with sulfuric acid .Chemical Reactions Analysis

Bilastine is a new, well-tolerated, nonsedating H1 receptor antihistamine . The synthesis of four new potential impurities of bilastine has been described . These impurities are observed process-related impurities with a possible significant impact on the quality of the drug product .Mecanismo De Acción

Target of Action

The compound N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide, also known as Bilastine, is a potent and selective histamine H1 receptor antagonist . The primary target of this compound is the histamine H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

Bilastine interacts with its target, the histamine H1 receptor, by binding to it and blocking its activation by histamine . This antagonistic action prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability, all of which contribute to the symptoms of an allergic reaction .

Biochemical Pathways

By blocking the histamine H1 receptor, Bilastine interrupts the biochemical pathways that lead to allergic symptoms. Histamine, when bound to the H1 receptor, initiates a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol, ultimately resulting in the release of calcium ions and the activation of protein kinase C . By preventing this cascade, Bilastine helps to alleviate the symptoms of allergies .

Result of Action

The result of Bilastine’s action is the reduction of allergic symptoms. By blocking the histamine H1 receptor, Bilastine prevents the physiological responses to histamine, which include inflammation and smooth muscle contraction . This can help to alleviate symptoms such as sneezing, itching, and congestion in allergic rhinitis, and itching and hives in urticaria .

Direcciones Futuras

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, the future directions in the research of benzimidazoles, including “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide”, could involve the design and synthesis of novel benzimidazole derivatives with improved pharmacological activities.

Propiedades

IUPAC Name |

N-[1-[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-3-23-12-10-21-15-8-5-4-7-14(15)20-17(21)13(2)19-18(22)16-9-6-11-24-16/h4-9,11,13H,3,10,12H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABNDGZEQOUAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-7-methyl-2-oxo-1-propyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B368507.png)

![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)

![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)

![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)